Ethyl4-(aminomethyl)picolinate
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Overview
Description
Ethyl 4-(aminomethyl)picolinate is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.2 g/mol It is an ester derivative of picolinic acid, featuring an ethyl group and an aminomethyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(aminomethyl)picolinate typically involves the esterification of picolinic acid followed by the introduction of the aminomethyl group. One common method is the reaction of picolinic acid with ethanol in the presence of a strong acid catalyst to form ethyl picolinate. Subsequently, the aminomethyl group can be introduced through a nucleophilic substitution reaction using formaldehyde and ammonia under controlled conditions .
Industrial Production Methods
Industrial production of ethyl 4-(aminomethyl)picolinate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(aminomethyl)picolinate undergoes various types of chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro derivatives of this compound can be reduced to amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Amines.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(aminomethyl)picolinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(aminomethyl)picolinate involves its interaction with specific molecular targets. In biological systems, it may act as a ligand, binding to metal ions or proteins, thereby influencing various biochemical pathways. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl picolinate: An ester of picolinic acid without the aminomethyl group.
Methyl 4-(aminomethyl)picolinate: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-(Aminomethyl)picolinic acid: The carboxylic acid form without the ethyl ester group.
Uniqueness
Ethyl 4-(aminomethyl)picolinate is unique due to the presence of both the ethyl ester and aminomethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
ethyl 4-(aminomethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)8-5-7(6-10)3-4-11-8/h3-5H,2,6,10H2,1H3 |
InChI Key |
FRIYRKPCSKIAJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1)CN |
Origin of Product |
United States |
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